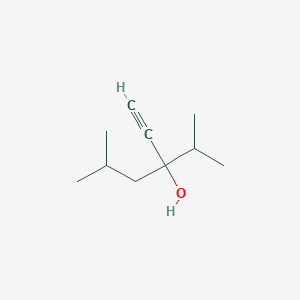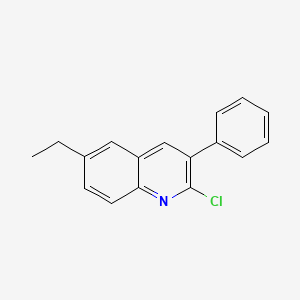![molecular formula C15H9Cl3N2O B12623808 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride CAS No. 920019-90-5](/img/structure/B12623808.png)
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride is a chemical compound with the molecular formula C15H9Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to an indazole ring, which is further connected to a carbonyl chloride group.
Méthodes De Préparation
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride typically involves the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,6-dichlorobenzyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or chloroform .
Analyse Des Réactions Chimiques
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The indazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of their substrates. Additionally, it can interact with receptors on the cell surface, modulating their signaling pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride can be compared with other similar compounds, such as:
- 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride
- 1-[(4-Chloro-2-cyanophenyl)methyl]-1H-indazole-3-carbonyl chloride
- 1-[(2,6-Dichloro-3-pyridinyl)methyl]-1H-indazole-3-carbonyl chloride
These compounds share structural similarities but differ in the position and type of substituents on the phenyl or indazole rings. The unique combination of substituents in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
920019-90-5 |
|---|---|
Formule moléculaire |
C15H9Cl3N2O |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
1-[(2,6-dichlorophenyl)methyl]indazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H9Cl3N2O/c16-11-5-3-6-12(17)10(11)8-20-13-7-2-1-4-9(13)14(19-20)15(18)21/h1-7H,8H2 |
Clé InChI |
WLCCIKRZRNJSJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC=C3Cl)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)




![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)

